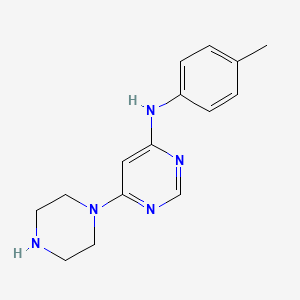
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that features a unique combination of a tetrahydropyran ring, a thiophene ring, and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the Pyrazine Ring: Pyrazine can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the tetrahydropyran, thiophene, and pyrazine moieties through a series of nucleophilic substitution reactions and urea formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted urea derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of the thiophene-pyrazine moiety.
1-(tetrahydro-2H-pyran-4-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of the thiophene-pyrazine moiety.
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of the tetrahydropyran, thiophene, and pyrazine rings, which may confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
1-(oxan-4-yl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-12-1-6-21-7-2-12)18-9-13-14(17-5-4-16-13)11-3-8-22-10-11/h3-5,8,10,12H,1-2,6-7,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBJQBTGHDBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
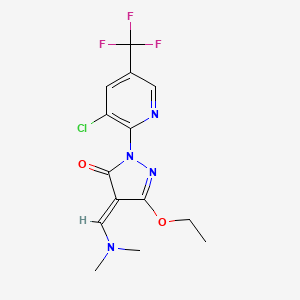
![2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2429494.png)
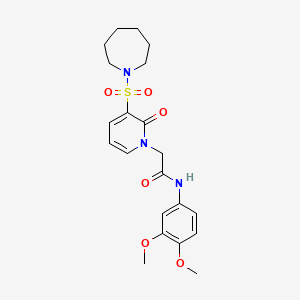
![2-[(2-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429499.png)
![N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429500.png)
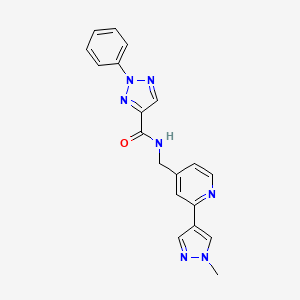
![N-(3-chlorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2429506.png)
![N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2429508.png)
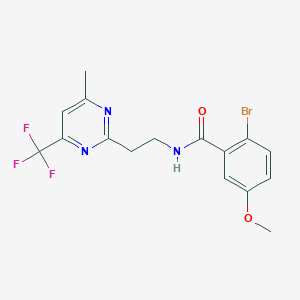
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2429510.png)
![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)
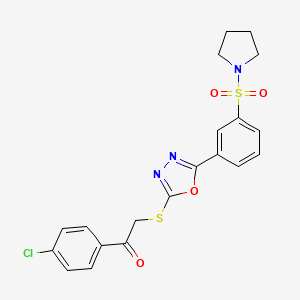
![2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)
